Strontium malonate

Descripción general

Descripción

El malonato de estroncio es un compuesto orgánico que pertenece a la clase de los ácidos dicarboxílicos y sus derivados. Se está desarrollando como un nuevo fármaco oral para el tratamiento y la prevención de la osteoporosis . El compuesto es conocido por su capacidad para aumentar la formación ósea mientras disminuye la resorción ósea, proporcionando así un beneficio esquelético sostenido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El malonato de estroncio se puede sintetizar mediante la reacción de neutralización entre el ácido malónico y el hidróxido de estroncio en una solución acuosa . La reacción normalmente se produce a una temperatura a o por debajo de 50 °C, asegurando una alta pureza y altos rendimientos .

Métodos de producción industrial: La producción industrial de malonato de estroncio implica la reacción de carbonato de estroncio con ácido malónico en un medio acuoso. La mezcla de reacción se mantiene a una temperatura de aproximadamente 50 °C o menos durante un período de tiempo de como máximo 300 minutos . Este método garantiza una distribución homogénea de estroncio en el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El malonato de estroncio se somete a varias reacciones químicas, que incluyen:

Oxidación: El malonato de estroncio se puede oxidar para formar carbonato de estroncio y dióxido de carbono.

Reducción: El compuesto se puede reducir para formar estroncio y ácido malónico.

Sustitución: El malonato de estroncio puede sufrir reacciones de sustitución con otros ácidos carboxílicos para formar diferentes sales de estroncio.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones generalmente se producen en presencia de un catalizador como el ácido sulfúrico.

Principales productos formados:

Oxidación: Carbonato de estroncio y dióxido de carbono.

Reducción: Estroncio y ácido malónico.

Sustitución: Varias sales de estroncio dependiendo del ácido carboxílico utilizado.

Aplicaciones Científicas De Investigación

Therapeutic Applications in Osteoporosis

Strontium malonate is primarily investigated for its potential as an orally available pharmaceutical for the treatment and prevention of osteoporosis. Osteoporosis is characterized by decreased bone density and increased fracture risk, making effective treatments essential.

Clinical Studies:

- A Phase II clinical trial demonstrated that this compound significantly suppressed bone resorption while promoting bone formation. In a study involving beagle dogs, administration of this compound resulted in a substantial increase in strontium content in bone, marrow, and teeth after just four weeks of treatment. The highest dose group (3000 mg/kg/day) showed an approximately 80-fold increase in strontium content compared to placebo-treated groups .

- In another study, the incorporation of strontium into bone was measured using inductively coupled plasma mass spectrometry. Results indicated that this compound effectively increased bone formation markers such as bone-specific alkaline phosphatase (BSAP), suggesting enhanced osteogenic activity .

Crystallization Studies

Beyond its medical applications, this compound is also studied for its crystallization properties. Research has shown that the presence of organic additives can influence the crystallization process significantly.

Key Findings:

- The crystallization of this compound was explored using different additives such as sodium dodecyl sulfate and polyethylene glycol. These additives were found to decrease induction time and affect crystal growth rates .

- Conductivity measurements during crystallization indicated that the presence of additives altered the nucleation rate and crystalline size, suggesting potential applications in material science for producing tailored crystalline structures .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

El malonato de estroncio ejerce sus efectos aumentando la formación ósea mientras disminuye la resorción ósea . El compuesto actúa sobre los receptores sensibles al calcio en las células óseas, promoviendo la actividad de los osteoblastos (células formadoras de hueso) e inhibiendo la actividad de los osteoclastos (células que reabsorben hueso) . Esta acción dual da como resultado un aumento neto de la densidad y la resistencia ósea.

Compuestos similares:

Ranelato de estroncio: Otro compuesto a base de estroncio utilizado para el tratamiento de la osteoporosis.

Cloruro de estroncio: Utilizado en productos para el cuidado dental por sus propiedades desensibilizantes.

Carbonato de estroncio: Se usa comúnmente en pirotecnia y como precursor para otros compuestos de estroncio.

Unicidad del malonato de estroncio: El malonato de estroncio es único en su aplicación específica para el tratamiento de la osteoporosis, con un mecanismo de acción bien definido que se dirige al metabolismo óseo . Su capacidad de promover simultáneamente la formación ósea e inhibir la resorción ósea lo diferencia de otros compuestos similares.

Comparación Con Compuestos Similares

Strontium ranelate: Another strontium-based compound used for the treatment of osteoporosis.

Strontium chloride: Used in dental care products for its desensitizing properties.

Strontium carbonate: Commonly used in pyrotechnics and as a precursor for other strontium compounds.

Uniqueness of Strontium Malonate: this compound is unique in its specific application for osteoporosis treatment, with a well-defined mechanism of action that targets bone metabolism . Its ability to simultaneously promote bone formation and inhibit bone resorption sets it apart from other similar compounds.

Actividad Biológica

Strontium malonate (SrM) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis. This article delves into the biological activity of this compound, highlighting its effects on bone health, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a strontium salt of malonic acid, characterized by its higher bioavailability and strontium content compared to other strontium compounds like strontium ranelate. Its formulation allows for easier administration, which is crucial in clinical settings. The compound has been under investigation for its ability to enhance bone mineral density (BMD) and improve the mechanical properties of bone tissue.

This compound exhibits a dual action on bone metabolism:

- Inhibition of Bone Resorption : SrM decreases the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss.

- Stimulation of Bone Formation : It promotes osteoblast activity, enhancing new bone formation and mineralization.

This balance between resorption and formation is critical for maintaining bone density and strength, particularly in postmenopausal women who are at increased risk for osteoporosis.

Preclinical Studies

A series of animal studies have been conducted to evaluate the biological activity of this compound:

- Study Design : Various doses of SrM were administered to rats and dogs over different durations (4 weeks to 52 weeks) to assess its effects on bone properties.

- Results :

- Significant increases in BMD were observed in treated animals compared to controls.

- Changes in the elemental composition of bones were measured using inductively coupled plasma mass spectrometry (ICP-MS), indicating an increase in strontium incorporation into the bone matrix .

- Biomechanical tests revealed enhanced strength and structural integrity of bones treated with SrM .

Clinical Trials

A notable Phase II clinical trial (STRONG Study) involving 289 postmenopausal women demonstrated promising results:

- Primary Endpoint : A significant reduction in CTX-1 levels (a biomarker for bone resorption) was observed across all tested doses of SrM.

- Bone Mineral Density : At 3 months, lumbar spine BMD increased significantly by 2.66% at the highest dose compared to baseline .

- Safety Profile : The treatment was well-tolerated with mild side effects, comparable to those seen with existing osteoporosis therapies like strontium ranelate .

Data Tables

| Study Type | Animal Model | Duration | Dose (mg/kg/day) | BMD Increase (%) | Key Findings |

|---|---|---|---|---|---|

| Preclinical | Rats | 26 weeks | 0, 100, 300, 1000 | Significant | Increased Sr incorporation; enhanced mechanical properties |

| Preclinical | Dogs | 52 weeks | 0, 300, 1000 | Significant | Improved structural integrity; positive safety profile |

| Clinical Trial | Humans | 3 months | 0.75g, 1g, 2g | 2.66% | Reduced CTX-1 levels; well-tolerated |

Propiedades

Número CAS |

63524-05-0 |

|---|---|

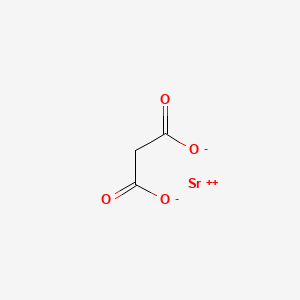

Fórmula molecular |

C3H4O4Sr |

Peso molecular |

191.68 g/mol |

Nombre IUPAC |

strontium;propanedioate |

InChI |

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7); |

Clave InChI |

PUQGOSIRNNCACG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

SMILES canónico |

C(C(=O)O)C(=O)O.[Sr] |

Apariencia |

Solid powder |

Key on ui other cas no. |

183133-72-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NBS-101; NBS101; NBS 101 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.